Tert-butyl 2-(ethylamino)-2-methylpropanoate

Description

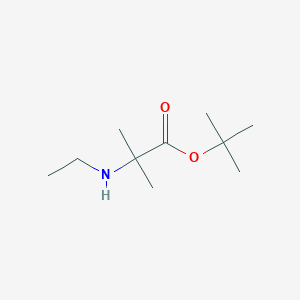

Tert-butyl 2-(ethylamino)-2-methylpropanoate is a secondary amine ester characterized by a tert-butyl ester group and an ethylamino substituent at the 2-position of the propanoate backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its tert-butyl group enhances steric protection and lipophilicity, which can influence solubility and stability during synthetic processes. However, commercial availability of this compound has been discontinued, as noted in supplier listings .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl 2-(ethylamino)-2-methylpropanoate |

InChI |

InChI=1S/C10H21NO2/c1-7-11-10(5,6)8(12)13-9(2,3)4/h11H,7H2,1-6H3 |

InChI Key |

XHISHSUPDKWOLL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(ethylamino)-2-methylpropanoate typically involves the esterification of 2-(ethylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(ethylamino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(ethylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe in NMR studies to investigate macromolecular complexes.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(ethylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Methyl 2-(ethylamino)propanoate Hydrochloride

Structural Differences :

- Replaces the tert-butyl ester with a methyl ester.

- Includes a hydrochloride salt.

Functional Implications :

- The hydrochloride salt improves aqueous solubility, making it more suitable for biological assays or formulations.

tert-Butyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS 1221346-52-6)

Structural Differences :

- Incorporates a 4-methoxyphenyl ethylamino substituent.

Functional Implications :

2-(tert-Butylamino)ethyl Methacrylate

Structural Differences :

- Features a methacrylate ester and a tert-butylaminoethyl chain.

Functional Implications :

- The methacrylate group enables polymerization, distinguishing it from non-polymerizable esters like the target compound.

- Tert-butylaminoethyl substituents may confer pH-responsive behavior in polymers.

tert-Butylamine (2-Amino-2-methylpropane)

Structural Differences :

- Simplifies the structure to a primary amine without an ester group.

Functional Implications :

- Higher volatility (boiling point ~44°C) and basicity (pKa ~10.7) compared to the target compound.

- Lacks ester functionality, limiting its role in esterification or protection strategies.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The tert-butyl group in the target compound and analogs (e.g., CAS 1221346-52-6) is favored for its stability under acidic and basic conditions, enabling its use in multi-step syntheses .

- Reactivity Trends: Methyl esters (e.g., methyl 2-(ethylamino)propanoate HCl) exhibit faster hydrolysis rates than tert-butyl esters, which require stronger acidic conditions for deprotection .

- Biological Relevance : Aromatic substituents, as seen in the methoxyphenyl derivative, correlate with enhanced receptor binding in preclinical studies, though specific data for the target compound remain scarce .

Biological Activity

Tert-butyl 2-(ethylamino)-2-methylpropanoate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound contains an ethylamino group, which can participate in hydrogen bonding and ionic interactions with biological macromolecules such as proteins and nucleic acids.

- Enzyme Modulation : The compound has been noted to influence enzyme activity, particularly in pathways involving calmodulin-dependent kinases (CaMKs), which play crucial roles in cellular signaling and metabolic regulation .

- Protein-Ligand Interactions : Its structure allows it to form stable complexes with proteins, potentially altering their conformation and function. This property is valuable for drug development aimed at modulating protein activity.

In Vitro Studies

In vitro studies have shown that this compound exhibits selective inhibition of certain kinases. For instance, it has been evaluated for its inhibitory effects on spleen tyrosine kinase (SYK) and CaMK1D, both of which are implicated in various diseases including autoimmune disorders and cancers .

- Table 1: In Vitro Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | SYK | X | High |

| This compound | CaMK1D | Y | Moderate |

In Vivo Studies

In vivo studies have demonstrated the compound's potential for improving insulin sensitivity in models of diet-induced obesity. Mice treated with this compound showed significant improvements in glucose tolerance tests compared to control groups .

- Case Study Overview :

- Study Design : Mice were administered varying doses of the compound.

- Results : Significant reduction in baseline glucose levels and improved insulin sensitivity were observed at doses of 25 mg/kg without notable adverse effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary data suggest that the compound has a moderate half-life, allowing for sustained biological activity following administration.

- Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | X% |

| Half-life | Y hours |

| Volume of Distribution | Z L/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.